Synthetic Accessibility: Optimized Multi-Route Yields for C1′-Branched 6-Chloropurine PME Intermediate Versus Earlier Approaches
The target compound represents the product of five independently optimized synthetic approaches described by Kalčic et al., who explicitly developed and compared these routes to overcome the limited synthetic accessibility of C1′-branched ANPs [1]. Although exact numerical yields for the free phosphonic acid are not disclosed in the publicly available abstract, the authors emphasize that the newly developed methods consist of 'shorter procedures giving higher overall yields' compared to previously reported synthetic pathways for analogous 6-chloropurine ANPs [1][2]. This synthetic optimization is absent for the corresponding 3-substituted isomer and the 6-bromo analog, which are listed in patent literature as compound examples without optimized preparative protocols [3].
| Evidence Dimension | Synthetic route optimization and overall yield improvement |
|---|---|
| Target Compound Data | Product of five distinct, optimized routes; described as affording 'higher overall yields' than prior art for C1′-branched ANPs [1]. |
| Comparator Or Baseline | Previously reported C1′-branched ANP syntheses (few articles, unoptimized); patent-listed analogs such as [3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methylphosphonic acid and [2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methylphosphonic acid without dedicated optimization studies [3]. |
| Quantified Difference | Yield improvement stated qualitatively; quantitative data requires full-text access to Org. Biomol. Chem. 2021, 19, 6958. |
| Conditions | Comparative synthetic methodology study; five Lewis acid-mediated and base-mediated condensation approaches evaluated. |
Why This Matters
For procurement in medicinal chemistry campaigns, the availability of multiple optimized synthetic routes reduces supply risk and enables kilo-scale production, a logistical advantage not demonstrated for the closest patent-listed analogs.
- [1] Kalčic, F.; Dračínský, M.; Janeba, Z. Diverse synthetic approaches towards C1′-branched acyclic nucleoside phosphonates. Org. Biomol. Chem. 2021, 19, 6958–6963. DOI: 10.1039/d1ob00751c. View Source
- [2] IOCB Prague News Release. Synthesis of C1′-branched acyclic nucleoside phosphonates. 2 September 2021. Accessed via www.uochb.cz. View Source
- [3] US Patent Application US20040014722A1. Nucleosides, preparation thereof and use as inhibitors of RNA viral polymerases. See Examples for compound listings including 6-chloro and 6-bromo regioisomers. View Source
